molecular formula C20H21F2NO4 B2478938 Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate CAS No. 303151-27-1

Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate

Cat. No.: B2478938
CAS No.: 303151-27-1
M. Wt: 377.388
InChI Key: IFDYPHIGDZHGKQ-UHFFFAOYSA-N
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Description

Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, phenoxy group, and difluoroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Phenoxy Intermediate: This step involves the reaction of 4-tert-butylphenol with appropriate reagents to introduce the phenoxy group.

    Introduction of the Difluoroacetyl Group: The phenoxy intermediate is then reacted with difluoroacetyl chloride under controlled conditions to introduce the difluoroacetyl group.

    Coupling with Benzenecarboxylate: The final step involves coupling the difluoroacetylated intermediate with methyl benzenecarboxylate under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-(tert-butyl)phenyl)acetate
  • 4-tert-Butyl-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
  • 2-(2-(4-tert-butyl-phenyl)-vinyl)-1-methyl-pyridinium iodide

Uniqueness

Methyl 2-({2-[4-(tert-butyl)phenoxy]-2,2-difluoroacetyl}amino)benzenecarboxylate is unique due to the presence of both the difluoroacetyl and phenoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications where these functional groups play a critical role.

Properties

IUPAC Name

methyl 2-[[2-(4-tert-butylphenoxy)-2,2-difluoroacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO4/c1-19(2,3)13-9-11-14(12-10-13)27-20(21,22)18(25)23-16-8-6-5-7-15(16)17(24)26-4/h5-12H,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDYPHIGDZHGKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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